4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid 4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 906073-28-7
VCID: VC16903856
InChI: InChI=1S/C9H21NO4S/c1-2-5-9(8-11)10-6-3-4-7-15(12,13)14/h9-11H,2-8H2,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C9H21NO4S
Molecular Weight: 239.33 g/mol

4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid

CAS No.: 906073-28-7

Cat. No.: VC16903856

Molecular Formula: C9H21NO4S

Molecular Weight: 239.33 g/mol

* For research use only. Not for human or veterinary use.

4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid - 906073-28-7

Specification

CAS No. 906073-28-7
Molecular Formula C9H21NO4S
Molecular Weight 239.33 g/mol
IUPAC Name 4-(1-hydroxypentan-2-ylamino)butane-1-sulfonic acid
Standard InChI InChI=1S/C9H21NO4S/c1-2-5-9(8-11)10-6-3-4-7-15(12,13)14/h9-11H,2-8H2,1H3,(H,12,13,14)
Standard InChI Key WEEMPYUOCSCQIH-UHFFFAOYSA-N
Canonical SMILES CCCC(CO)NCCCCS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-(1-hydroxypentan-2-ylamino)butane-1-sulfonic acid, reflecting its branched hydroxylated pentylamine group and terminal sulfonic acid functionality . Its molecular formula, C9H21NO4S\text{C}_9\text{H}_{21}\text{NO}_4\text{S}, corresponds to a molecular weight of 239.33 g/mol . The SMILES notation CCCC(CO)NCCCCS(=O)(=O)O\text{CCCC(CO)NCCCCS(=O)(=O)O} delineates its connectivity: a pentyl chain with a hydroxyl group at position 2, linked via an amino group to a four-carbon sulfonic acid chain .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number906073-28-7
Molecular FormulaC9H21NO4S\text{C}_9\text{H}_{21}\text{NO}_4\text{S}
Molecular Weight239.33 g/mol
IUPAC Name4-(1-hydroxypentan-2-ylamino)butane-1-sulfonic acid
SMILESCCCCC(CO)NCCCCS(=O)(=O)O
InChIKeyWEEMPYUOCSCQIH-UHFFFAOYSA-N

Structural Analysis

The compound’s structure features two functional domains:

  • Amino-Alcohol Segment: A pentan-2-ol group substituted with an amino moiety at position 1, enabling hydrogen bonding and nucleophilic reactivity.

  • Sulfonic Acid Tail: A butanesulfonic acid group (SO3H-\text{SO}_3\text{H}) providing strong acidity (pKa12\text{p}K_a \approx 1-2) and hydrophilicity.

The hydroxyl and sulfonic acid groups synergize to enhance water solubility, critical for its buffering applications in aqueous media. Conformational flexibility from the four-carbon chain allows adaptive interactions in biological matrices.

Synthesis and Manufacturing

General Synthetic Strategies

While proprietary protocols limit public disclosure, synthesis likely involves:

  • Amination of Hydroxypentanol: Reacting 1-hydroxypentan-2-ol with a protected amine precursor.

  • Sulfonation: Introducing the sulfonic acid group via sulfonation of a butane precursor, followed by oxidation.

  • Deprotection and Purification: Sequential deprotection steps and chromatography to isolate the final product.

Analogous compounds, such as 4-hydroxybutane-1-sulfonic acid (CAS 26978-64-3), are synthesized via ring-opening of sultones or direct sulfonation of diols , suggesting potential parallels.

Challenges in Synthesis

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>100mg/mL>100 \, \text{mg/mL}) due to its polar sulfonic acid and hydroxyl groups. It remains stable under ambient conditions but may degrade under strong oxidizers or extreme pH.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 10401180cm11040-1180 \, \text{cm}^{-1} (S=O\text{S=O} stretching) and 32003500cm13200-3500 \, \text{cm}^{-1} (OH-\text{OH} and NH-\text{NH}) .

  • NMR: Expected signals include a triplet for the sulfonic acid proton (δ1.52.0\delta 1.5-2.0) and multiplet resonances for the hydroxylated pentyl chain .

Biochemical Applications

Buffering Mechanism

As a zwitterionic compound, it stabilizes pH via:
R-SO3+H+R-SO3H\text{R-SO}_3^- + \text{H}^+ \leftrightarrow \text{R-SO}_3\text{H}
R-NH2+H+R-NH3+\text{R-NH}_2 + \text{H}^+ \leftrightarrow \text{R-NH}_3^+
This dual protonation capacity buffers across a broad range (pH 1.5–3.5 and 8.5–10.5).

Table 2: Buffering Agents in Biochemical Assays

CompoundEffective pH RangeKey Advantage
4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid1.5–3.5, 8.5–10.5Dual buffering zones
HEPES6.8–8.2Low metal ion interference
Phosphate Buffer6.0–8.0Cost-effectiveness

Its niche lies in extreme pH stabilization, complementing conventional buffers.

Research Implications and Future Directions

Enzyme Kinetics Studies

Preliminary studies on analogous sulfonic acids demonstrate enhanced enzyme activity retention at low pH, suggesting utility in pepsin or acid phosphatase assays.

Drug Formulation

Zwitterionic properties may improve solubility of poorly water-soluble APIs, though toxicity profiles remain unstudied.

Synthetic Biology

Potential as a pH regulator in cell-free systems for metabolic pathway optimization.

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